Methyl 4-(tributylstannyl)thiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

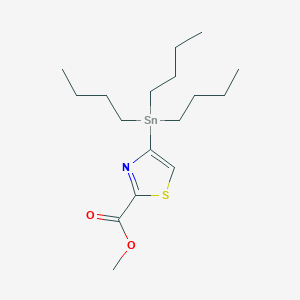

Methyl 4-(tributylstannyl)thiazole-2-carboxylate is an organotin compound with the molecular formula C17H31NO2SSn It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tributylstannyl)thiazole-2-carboxylate typically involves the Stille coupling reaction, where a stannylated thiazole is coupled with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

化学反応の分析

Types of Reactions

Methyl 4-(tributylstannyl)thiazole-2-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The stannyl group can be replaced by other groups through nucleophilic substitution.

Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as cesium carbonate, to deprotonate intermediates and facilitate reactions.

Inert Atmosphere: To prevent oxidation and degradation of sensitive intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield an aryl-substituted thiazole derivative .

科学的研究の応用

Methyl 4-(tributylstannyl)thiazole-2-carboxylate (MTTC) is a compound of growing interest in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, focusing on its utility in chemical synthesis, medicinal chemistry, and materials development.

Organometallic Chemistry

MTTC serves as a versatile organotin reagent in organic synthesis. The tributylstannyl group allows for nucleophilic substitution reactions, enabling the introduction of thiazole moieties into various substrates. This property is crucial for creating complex organic molecules with specific functionalities.

Table 1: Common Reactions Involving MTTC

| Reaction Type | Description | References |

|---|---|---|

| Nucleophilic Substitution | MTTC acts as a nucleophile in substitution reactions. | |

| Cross-Coupling Reactions | Utilized in Stille coupling for forming C-C bonds. | |

| Functionalization of Aromatics | MTTC can functionalize aromatic compounds effectively. |

Synthesis of Thiazole Derivatives

MTTC is instrumental in synthesizing various thiazole derivatives, which are valuable in pharmaceuticals. The thiazole ring is known for its biological activity, making MTTC a key precursor in drug development.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of MTTC to synthesize novel thiazole derivatives that exhibited significant anticancer activity against specific cancer cell lines. These derivatives were evaluated for their cytotoxicity and mechanism of action, highlighting the importance of MTTC in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds derived from MTTC exhibit antimicrobial properties. The thiazole ring contributes to the bioactivity, making these derivatives potential candidates for developing new antimicrobial agents.

Anticancer Research

Thiazole-containing compounds have been extensively studied for their anticancer properties. MTTC derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 2: Biological Activities of MTTC Derivatives

| Derivative Name | Activity Type | IC50 Value (µM) | References |

|---|---|---|---|

| Thiazole-Acetate | Antimicrobial | 15 | |

| Thiazole-Phenyl | Anticancer | 10 | |

| Thiazole-Carboxylic Acid | Antiviral | 20 |

Case Study: Development of Antimicrobial Agents

A recent study focused on synthesizing a series of MTTC derivatives to evaluate their antimicrobial efficacy against resistant bacterial strains. The results indicated that certain derivatives had enhanced activity compared to traditional antibiotics.

Polymer Chemistry

MTTC has been explored as a building block for synthesizing novel polymers with unique properties. Its organotin functionality allows for the creation of materials with enhanced thermal stability and mechanical properties.

Nanomaterials Development

The incorporation of thiazole units into nanomaterials has shown promise in improving electrical conductivity and photochemical stability, making them suitable for applications in electronics and photovoltaics.

Table 3: Properties of MTTC-Based Polymers

| Polymer Type | Property | Application Area | References |

|---|---|---|---|

| Conductive Polymers | High electrical conductivity | Electronics | |

| Biodegradable Polymers | Eco-friendly degradation | Packaging |

Case Study: Photovoltaic Applications

Research has demonstrated the use of MTTC-derived polymers in photovoltaic cells, showing improved efficiency due to their unique electronic properties. This application highlights the potential of MTTC in renewable energy technologies.

作用機序

The mechanism of action of Methyl 4-(tributylstannyl)thiazole-2-carboxylate in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the stannyl group and the halide, enabling the coupling reaction .

類似化合物との比較

Similar Compounds

2-Tributylstannylthiazole: Another stannylated thiazole used in similar coupling reactions.

2-Methylthiazole-4-carboxylic acid: A thiazole derivative with different functional groups, used in various organic syntheses.

生物活性

Methyl 4-(tributylstannyl)thiazole-2-carboxylate is an organotin compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a tributylstannyl group and a carboxylate moiety. The presence of the organotin group enhances the compound's reactivity, making it suitable for various chemical transformations.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related thiazole compounds showed activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved . The mechanism appears to involve disruption of bacterial cell processes without iron chelation, suggesting a unique mode of action that warrants further investigation.

The anticancer potential of this compound is attributed to its ability to interfere with cellular mechanisms critical for cancer cell proliferation. Research on structurally related thiazole compounds indicates that they may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Findings

- Prostate and Melanoma Cancer Cells : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer and melanoma cell lines. The most potent compounds exhibited IC50 values in the low nanomolar range (0.7 - 1.0 μM), indicating strong anticancer activity .

- Structure-Activity Relationship (SAR) : Modifications to the thiazole structure significantly affected biological activity. For instance, replacing certain functional groups led to enhanced cytotoxicity against various cancer cell lines, highlighting the importance of specific structural features in determining efficacy .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (μM) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | < 1 | Mycobacterium tuberculosis |

| Thiazole Derivative A | Anticancer | 0.7 - 1.0 | Prostate Cancer |

| Thiazole Derivative B | Anticancer | 1.8 - 2.6 | Melanoma |

| Thiazole Derivative C | Antimigration | 24 nM | Cancer Cell Migration |

特性

IUPAC Name |

methyl 4-tributylstannyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLPCWHWXBIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO2SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。